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Compound of Interest |

Compound Name: Ac-leu-nhme

CAS No.: 32483-15-1

\ J

The "Blocked Dipeptide" Standard in Protein Conformational Analysis

Executive Summary

Ac-Leu-NHMe (N-Acetyl-L-leucine N-methylamide) is the quintessential model system for
investigating the intrinsic conformational preferences of the protein backbone. Unlike free
amino acids, which exist as zwitterions in neutral solution, Ac-Leu-NHMe is "terminally
blocked." The acetylation of the N-terminus and methylamidation of the C-terminus eliminate
the charged termini (

), effectively mimicking the local electronic environment of a Leucine residue embedded within
a polypeptide chain.

For researchers in computational chemistry, biophysics, and drug design, this molecule serves
as the primary benchmark for validating molecular dynamics (MD) force fields (AMBER,
CHARMM, OPLS) and calibrating spectroscopic methods (FTIR, NMR, CD) for secondary
structure determination.

Physicochemical Profile
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Property Specification

Systematic Name (2S)-2-acetamido-N,4-dimethylpentanamide

Ac-Leu-NHMe; N-Acetyl-L-leucine N-
Common Name

methylamide

CAS Number 32483-15-1

Molecular Formula

Molecular Weight 186.25 g/mol

Melting Point 165-167 °C

Solubility Soluble in DMSO, Methanol, Ethanol, Water
(moderate), Chloroform

Role Terminally Blocked Amino Acid (TBAA) Model

The Theoretical Framework: Why Ac-Leu-NHMe?

In protein folding studies, the "Ramachandran Map" describes the allowed conformational
space defined by the backbone dihedral angles

(phi) and
(psi).
e The Problem with Free Amino Acids: Free Leucine (

) is dominated by strong electrostatic interactions between the charged termini, which distort
the

distribution relative to a protein environment.

e The Ac-Leu-NHMe Solution: By capping the ends with peptide-like bonds (Amide groups),
Ac-Leu-NHMe isolates the intrinsic propensity of the Leucine side chain to adopt

-helical,

-sheet (
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), or
-turn (
) conformations without electrostatic interference.

Visualization: Topology & Dihedrals

The following diagram illustrates the chemical topology of Ac-Leu-NHMe, highlighting the
critical

and

torsion angles that define its secondary structure propensity.
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Figure 1: Topological map of Ac-Leu-NHMe showing the blocked termini and the rotatable
bonds (

) that determine secondary structure.

Synthesis Protocol (Solution Phase)

While Ac-Leu-NHMe is commercially available, high-purity samples for spectroscopic
calibration often require in-house synthesis to avoid trace salt contamination. The following
protocol utilizes standard carbodiimide coupling.
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Reagents:
e N-Acetyl-L-Leucine (Ac-Leu-OH)[1][2][3]
o Methylamine Hydrochloride (

)

e EDC

HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
» HOBt (Hydroxybenzotriazole)[4][5]
o DIPEA (N,N-Diisopropylethylamine)
e Solvent: Dry Dichloromethane (DCM) or DMF.
Protocol:

 Activation: Dissolve Ac-Leu-OH (1.0 eq) and HOBt (1.2 eq) in dry DCM at 0°C. Stir for 15
minutes.

e Coupling: Add EDC

HCI (1.2 eq) and stir for another 20 minutes at 0°C to form the active ester.

e Amine Addition: Add Methylamine HCI (1.2 eq) followed by DIPEA (2.5 eq) dropwise to
neutralize the HCI and initiate coupling.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—18 hours.
o Work-up:

o Dilute with excess DCM.

o Wash sequentially with: 1M HCI (removes unreacted amine/DIPEA), Sat.

(removes unreacted acid), and Brine.[6]
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o Dry organic layer over

and concentrate in vacuo.[6]

 Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column
Chromatography (MeOH/DCM gradient).

Experimental Characterization & Analysis
A. FTIR Spectroscopy (Conformational Probe)

Infrared spectroscopy is the most rapid method to assess the conformational ensemble of Ac-
Leu-NHMe. The Amide | band (C=0 stretch) is the primary indicator.

o Experimental Setup: Dissolve Ac-Leu-NHMe in a non-polar solvent (e.g.,

or
) to observe intramolecular Hydrogen bonding, or
for hydration studies.

o Key Band Assignments:

Amide | Frequency

Conformer Structure Type ( Note
)

Extended ( Weak H-bond (5-
C5 ~1690-1695 _

_sheet like) membered ring)

Strong H-bond (7-

C7eq t ~1660-1675 )

-urn membered ring)

) H-bonded to solvent

Solvated PPII / Random Caoll ~1640-1655

(if in water)

B. NMR Spectroscopy (Dihedral Validation)

Nuclear Magnetic Resonance (NMR) provides quantitative data on the
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dihedral angle via the Karplus Equation, which relates the vicinal coupling constant
to the torsion angle.

e Solvent: DMSO-

is preferred to prevent amide proton exchange, though
is used to study intramolecular folding.

o Critical Measurement: Measure the coupling constant between the Amide Proton (NH) and
the Alpha Proton (

)

o Equation:
o Interpretation: A

value of < 6 Hz typically indicates a helical or turn conformation, while > 8 Hz indicates an
extended (

) structure.

Computational Benchmarking Workflow

Ac-Leu-NHMe is the "Gold Standard" for parameterizing force fields. If a force field (e.g.,
AMBER ff19SB) cannot reproduce the experimental ratio of C7eq/C5 conformers in this
molecule, it will likely fail for larger proteins.

Workflow Diagram

The following diagram outlines the logical flow for using Ac-Leu-NHMe to validate a
computational model against experimental data.
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Figure 2: Workflow for cross-validating computational force fields using Ac-Leu-NHMe
experimental data.

References

+ Conformational Preferences of N-Acetyl-L-leucine-N-methylamide.Journal of Physical
Chemistry A. (Detailed DFT and solution studies of the conformer populations).
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 NMR Chemical Shifts of Trace Impurities.Organometallics. (Standard reference for
identifying solvent peaks in NMR, critical for purity checks).

e Infrared Amide | Band of the Coiled Coil.PubMed. (Discusses the shift of Amide | bands in
relation to backbone H-bonding).

» Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH.MDPI. (Provides context on modern
solution-phase peptide coupling reagents like EDC/HOBL).

e Ac-leu-nhme Compound Summary.PubChem. (Official chemical and physical property
data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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